3-Benzyl-1H-purine-2,6(3H,7H)-dione, also known as a substituted purine derivative, belongs to a class of compounds that exhibit significant biological activity. These compounds are characterized by their purine structure, which is integral to various biochemical processes. The compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
3-Benzyl-1H-purine-2,6(3H,7H)-dione is classified under purine derivatives. Purines are nitrogen-containing compounds that play critical roles in biochemistry, serving as the building blocks of nucleic acids and as energy carriers (e.g., adenosine triphosphate). This specific compound is further categorized based on its structural modifications and biological activities.
The synthesis of 3-benzyl-1H-purine-2,6(3H,7H)-dione typically involves several key steps:
A notable method involves the use of thietanyl protecting groups during synthesis to prevent undesired reactions at multiple sites on the purine ring. This approach allows for selective modifications while maintaining the integrity of the molecule .
The molecular formula for 3-benzyl-1H-purine-2,6(3H,7H)-dione is C13H12N4O2. Its structure features a purine ring system substituted with a benzyl group at one nitrogen position and carbonyl groups at positions 2 and 6.
3-Benzyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions:
Reactions are typically carried out under controlled conditions using solvents like dimethyl sulfoxide or ethanol to enhance solubility and reactivity .
The mechanism of action for 3-benzyl-1H-purine-2,6(3H,7H)-dione involves its interaction with biological targets such as enzymes or receptors. These interactions can modulate signaling pathways or inhibit specific biological functions.
Research indicates that derivatives of this compound may exhibit anti-inflammatory and anticancer activities by inhibiting key kinases involved in cell proliferation and survival .
Due to its structural features and biological activity, 3-benzyl-1H-purine-2,6(3H,7H)-dione has potential applications in:
3-Benzyl-1H-purine-2,6(3H,7H)-dione (systematic IUPAC name: 3-benzyl-3,7-dihydro-1H-purine-2,6-dione) belongs to the N-alkylated xanthine family. Its molecular formula is C₁₂H₁₀N₄O₂, corresponding to a molecular weight of 242.24 g/mol. The compound is registered under CAS Number 19844-93-0 and PubChem CID 2033102 [1] [3] [5].
Structural Features: The planar purine bicyclic system comprises fused pyrimidine and imidazole rings. The benzyl group (-CH₂C₆H₅) attaches to the N-3 nitrogen, altering electron distribution and steric accessibility compared to natural methylxanthines like theophylline. This substitution pattern is isomeric with 7-benzylxanthine (CAS 56160-64-6, CID 12500507) and 1-benzylxanthine (CID 6425731), where benzylation occurs at N-7 or N-1, respectively [2] [4] [7]. Isomeric differences critically impact biological activity due to altered target binding geometries.
Stereoelectronic Properties: The SMILES notation (O=C(N1)N(CC2=CC=CC=C2)C3=C(NC=N3)C1=O) and InChIKey (YWCSDTAKJJLSPO-UHFFFAOYSA-N) encode atomic connectivity and stereochemistry [3] [5]. The molecule exhibits hydrogen bond donor (N-H imidazole, N-H pyrimidinone) and acceptor (carbonyl oxygens) sites, facilitating interactions with biological macromolecules. The benzyl group provides lipophilicity (clogP ~1.8), influencing membrane permeability.
Analytical Characterization: Nuclear Magnetic Resonance (NMR) spectra confirm proton environments: benzyl methylene protons resonate near δ 5.0 ppm, aromatic protons between δ 7.2–7.4 ppm, and purine ring protons downfield (> δ 8.0 ppm). Carbonyl stretches appear near 1660–1700 cm⁻¹ in infrared spectroscopy [6] [8].
Table 1: Chemical Identifiers for 3-Benzyl-1H-purine-2,6(3H,7H)-dione
Property | Identifier | Source |
---|---|---|
Systematic Name | 3-benzyl-3,7-dihydro-1H-purine-2,6-dione | [3] [5] |
CAS Number | 19844-93-0 | [3] [5] |
Molecular Formula | C₁₂H₁₀N₄O₂ | [1] [3] |
Molecular Weight | 242.24 g/mol | [3] [5] |
PubChem CID | 2033102 | [1] |
SMILES | O=C(N1)N(CC2=CC=CC=C2)C3=C(NC=N3)C1=O | [3] [5] |
InChIKey | YWCSDTAKJJLSPO-UHFFFAOYSA-N | [3] |
Isomer Distinction | Structural isomer of 7-benzylxanthine (CAS 56160-64-6) | [2] [7] |
The exploration of benzylated xanthines stems from foundational work on purine alkaloids and their synthetic analogs:
Natural Origins to Synthetic Innovation: Purine chemistry emerged with the isolation of xanthine derivatives like caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) from natural sources. These compounds established the xanthine core as a privileged scaffold for medicinal chemistry. Early 20th-century research focused on alkylation patterns to enhance bioavailability and selectivity. The benzyl group introduction represented a strategic shift towards lipophilic, sterically demanding substituents capable of accessing hydrophobic binding pockets in enzymes and receptors [6] [8].
Synthetic Milestones: 3-Benzyl-1H-purine-2,6(3H,7H)-dione synthesis typically involves N-alkylation of xanthine or its salts with benzyl chloride under basic conditions (e.g., potassium carbonate in dimethylformamide) [6] [8]. Regioselectivity challenges in N-benzylation drove methodological refinements, including phase-transfer catalysis and transition metal-mediated reactions, to favor N-3 over N-1/N-7 substitution.
Evolution of Structural Diversity: Historically, 8-halogenated or 8-aryl xanthines preceded N-benzyl derivatives. The discovery that N-7 benzylation (e.g., 7-benzyl-1,3-dimethylxanthine) conferred potent bioactivity (e.g., phosphodiesterase inhibition, kinase modulation) stimulated investigation into N-3 analogs [6] [8]. This culminated in targeted syntheses of 3-benzylxanthines as research probes for oxidative stress and inflammation pathways.
Purine derivatives demonstrate remarkable target versatility, with 3-benzylxanthines exhibiting specific pharmacological profiles:
Kinase Inhibition: Although 3-benzyl substitution is less studied than 7-benzyl for kinase inhibition, structural analogy to 7-benzyl-8-substituted xanthines implies potential activity against PI3Kα or B-Raf. These kinases regulate cancer cell proliferation and survival pathways [8].
Therapeutic Potential:
Table 2: Biological Activities of Structurally Related Benzylxanthine Derivatives
Compound | Reported Activity | Molecular Target/Pathway | Reference |
---|---|---|---|
KMUP-1 (Xanthine derivative) | Anti-inflammatory, Antioxidant | NF-κB inhibition, ROS scavenging | [6] |
7-Benzyl-1,3-dimethylxanthine | Kinase inhibition (PI3K, B-Raf) | ATP-binding site interaction | [8] |
Cipamfylline | Antidyslipidemic | Unspecified receptor modulation | [6] |
Vemurafenib Hybrid Analogs | Anticancer (Melanoma) | B-RafV600E inhibition | [8] |
The structural and pharmacological investigation of 3-Benzyl-1H-purine-2,6(3H,7H)-dione remains dynamically evolving. Current research prioritizes elucidating its precise biomolecular interactions and optimizing derivatives for enhanced target selectivity against fibrotic, inflammatory, and neoplastic diseases.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7